Hydroxyanthrachinone

Hydroxyanthraquinones are a class of organic compounds characterized by the presence of one or more hydroxyl (-OH) groups attached to anthraquinone. Anthraquinone itself is a derivative of naphthalene with two benzene rings fused together, and the addition of hydroxyl groups significantly influences its solubility and reactivity in various applications.

These compounds are widely used in the pharmaceutical industry for their anti-inflammatory, analgesic, and wound-healing properties. Hydroxyanthraquinones can also be found in natural sources such as rhubarb and safflower, where they contribute to the coloration and bioactivity of these plants.

In industrial applications, hydroxyanthraquinones are employed in dyes and pigments due to their vibrant colors and stability under various conditions. Their biodegradability makes them attractive alternatives to synthetic dyes for environmentally conscious products. Additionally, research into their use as antioxidants, antimicrobial agents, and potential cancer treatments is ongoing, highlighting the diverse applications of these compounds across multiple fields in chemistry and biology.

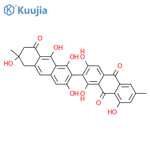

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

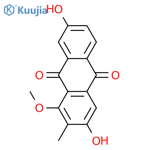

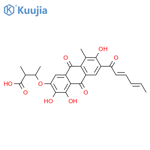

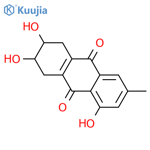

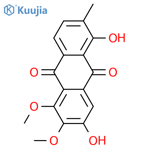

|

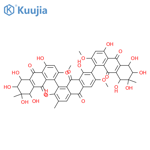

Talaromannin A | 1431552-37-2 | C30H22O10 |

|

Stemphylanthranol B | 1619268-70-0 | C48H40O21 |

|

Prisconnatanone A; 8-Methoxy, 5-deoxy | 2072112-78-6 | C18H20O6 |

|

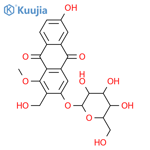

1,3,8-Trihydroxy-6-propylanthraquinone; 1'R-Acetoxy | 2295960-46-0 | C19H16O7 |

|

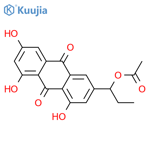

1,3,6-Trihydroxy-2-(hydroxymethyl)anthraquinone; 1-Me ether, 3-O-β-D-glucopyranoside | 448963-66-4 | C22H22O11 |

|

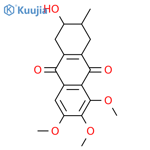

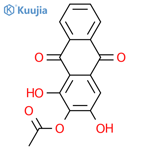

1,3,7-Trihydroxy-2-methylanthraquinone; 1-Me ether | 1051940-52-3 | C16H12O5 |

|

Ustilanthracin B | 2345714-97-6 | C26H24O9 |

|

Trichodermaquinone; 1'-Deoxy | 1257982-38-9 | C15H14O5 |

|

1,2,3,5-Tetrahydroxy-6-methylanthraquinone; 1,2-Di-Me ether | 75313-24-5 | C17H14O6 |

|

1,2,3-Trihydroxyanthraquinone; 2-Ac | 161585-81-5 | C16H10O6 |

Verwandte Literatur

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte